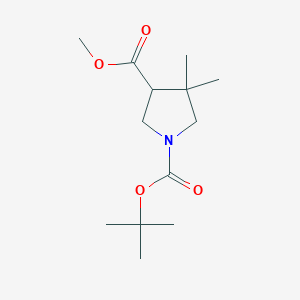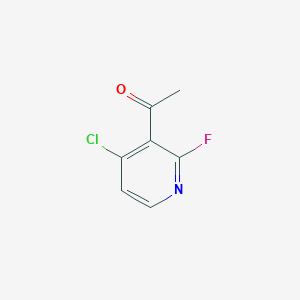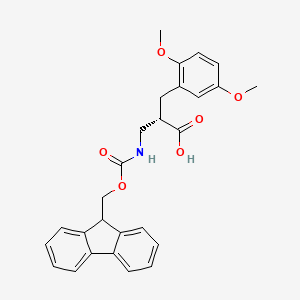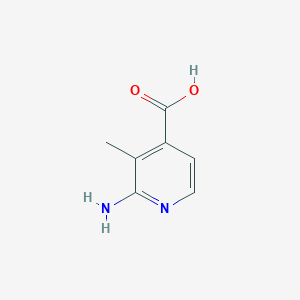
N'-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C15H19F3N2O3S It is known for its unique structure, which includes a cyclohexyl group, a trifluoroethylidene moiety, and a sulfonohydrazide group attached to a methylbenzenesulfonyl ring
Métodos De Preparación
The synthesis of N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 1-cyclohexyl-2,2,2-trifluoroethylidene with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles like amines or thiols, forming new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylidene moiety and the sulfonohydrazide group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide can be compared with similar compounds such as:
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methoxybenzenesulfonohydrazide: This compound has a methoxy group instead of a methyl group, which may alter its reactivity and applications.
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-chlorobenzenesulfonohydrazide:
Propiedades
Fórmula molecular |
C15H19F3N2O2S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-[(Z)-(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19F3N2O2S/c1-11-7-9-13(10-8-11)23(21,22)20-19-14(15(16,17)18)12-5-3-2-4-6-12/h7-10,12,20H,2-6H2,1H3/b19-14- |
Clave InChI |
UGWASRQDHDWKCE-RGEXLXHISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2CCCCC2)\C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2CCCCC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)
![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B12957396.png)
![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)



![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)





